N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
Overview
Description
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a complex organic compound featuring a combination of a benzamide moiety with pyrazole and pyrrol functionalities. The presence of a bromobenzyl group further adds to its structural uniqueness. This compound finds applications in various fields of scientific research due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically begins with the preparation of the core structures: the pyrazole and the pyrrol units. The bromobenzyl group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step procedures with optimized conditions for each step to ensure high yield and purity. Techniques such as column chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions including:
Oxidation: To form oxidized derivatives.
Reduction: Leading to partially or fully reduced products.
Substitution: Especially nucleophilic substitution reactions involving the bromobenzyl group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanide for cyanation reactions.
Major Products: The products formed from these reactions are typically derivatives of the parent compound, modified at the bromobenzyl group or other reactive sites.
Scientific Research Applications
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has several applications across different fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for potential roles in biochemical pathways.
Medicine: Evaluated for therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Applied in the development of new materials or as a chemical reagent.
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the pyrazole and pyrrol moieties might interact with proteins involved in signal transduction pathways, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparing N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide to similar compounds, such as N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide, highlights its uniqueness due to the presence of the bromine atom, which can significantly affect its reactivity and interaction with biological targets.
Similar compounds include:
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
N-[1-(4-ethylbenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
Each of these compounds, while similar in structure, brings distinct chemical and biological properties, influenced by the variations in the substituent groups on the benzyl moiety.
Properties
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-4-(2,5-dioxopyrrol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-16-5-1-14(2-6-16)12-25-13-17(11-23-25)24-21(29)15-3-7-18(8-4-15)26-19(27)9-10-20(26)28/h1-11,13H,12H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDJJBWYEOTEJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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